Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate
Description
Chemical Structure and Properties
The compound tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate (CAS: 1313823-83-4 ) is a heterocyclic molecule featuring a triazolopyridazine core linked to a piperazine ring via its 6-position. The piperazine nitrogen is further substituted with a tert-butyl carboxylate group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the tert-butyl group, which enhances membrane permeability and metabolic stability compared to polar analogs.
Synthesis
Synthetic routes for related triazolopyridazine derivatives involve nucleophilic substitution reactions. For example, hydrazine hydrate reacts with 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine to form intermediates like 1-(3-methyl-triazolopyridazin-6-yl)-hydrazine . Subsequent coupling with piperazine derivatives and tert-butyl carboxylate protection yields the target compound.
Applications
Triazolopyridazine derivatives are explored as bromodomain inhibitors (e.g., BRD4), epigenetic regulators, and intermediates in drug discovery . The tert-butyl carboxylate group may improve pharmacokinetic profiles by reducing enzymatic degradation.
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-11-16-17-12-5-6-13(18-21(11)12)19-7-9-20(10-8-19)14(22)23-15(2,3)4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAPNQENWGVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolopyridazine core is typically synthesized via cyclization reactions. A common approach involves reacting 3-amino-6-chloropyridazine with formic acid under reflux to form 6-chloro-triazolo[4,3-b]pyridazine. Subsequent methylation at the 3-position is achieved using iodomethane in the presence of a base (e.g., KCO).
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Cyclization : 3-Amino-6-chloropyridazine (10 mmol) is refluxed in formic acid (20 mL) for 8 hours.
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Methylation : The product is treated with iodomethane (12 mmol) and KCO (15 mmol) in DMF at 60°C for 4 hours.
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Yield : 78–85% after column chromatography (hexane/EtOAc 3:1).
Piperazine Coupling Strategies
Nucleophilic Aromatic Substitution
The 6-chloro-3-methyltriazolopyridazine intermediate undergoes nucleophilic substitution with tert-butyl piperazine-1-carboxylate. This reaction is facilitated by a base (e.g., DIPEA) in polar aprotic solvents like DMF or acetonitrile.
Buchwald–Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling is employed. This method is advantageous for sterically hindered substrates.
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Catalysis : 6-Bromo-3-methyl-triazolo[4,3-b]pyridazine (4 mmol), tert-butyl piperazine-1-carboxylate (4.4 mmol), Pd(dba) (0.1 mmol), and XantPhos (0.2 mmol) in toluene (20 mL) are heated at 100°C for 24 hours.
Alternative Routes
One-Pot Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid assembly of the triazole ring. This method is modular and high-yielding.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields for cyclization and coupling steps.
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Cyclization : 3-Amino-6-chloropyridazine (5 mmol) and formamide (10 mL) are irradiated at 150°C for 20 minutes.
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Coupling : The product is reacted with tert-butyl piperazine-1-carboxylate under microwave conditions (100°C, 15 minutes).
Comparative Analysis of Methods
| Method | Key Steps | Catalyst/Reagents | Yield (%) | Time |
|---|---|---|---|---|
| Nucleophilic Substitution | Cl→N substitution | DIPEA, DMF | 70–75 | 12–24 h |
| Buchwald–Hartwig | Pd-catalyzed coupling | Pd(dba), XantPhos | 80–82 | 24 h |
| Click Chemistry | CuAAC cycloaddition | CuI, DIPEA | 90–95 | 2 h |
| Microwave | Cyclization + coupling | Microwave irradiation | 85–88 | 35 min |
Challenges and Optimization
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Regioselectivity : The 3-methyl group on the triazolo ring can sterically hinder coupling reactions. Using bulky ligands (e.g., XantPhos) in Pd-catalyzed methods mitigates this issue.
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Purification : Silica gel chromatography is commonly required due to byproduct formation in nucleophilic substitution. Recrystallization (e.g., EtOH/HO) offers a scalable alternative.
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Green Chemistry : Solvent-free microwave protocols and recoverable catalysts (e.g., CuI immobilized on mesoporous silica) are emerging trends .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine moiety undergoes nucleophilic substitution reactions, particularly at the secondary nitrogen positions. Key findings include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C to form quaternary ammonium salts, with yields >85% .
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Acylation : Acetic anhydride in pyridine selectively acetylates the piperazine nitrogen adjacent to the triazolopyridazine ring, achieving 78% conversion.
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Sulfonylation : Treatment with 4-nitrobenzenesulfonyl chloride in DCM produces sulfonamide derivatives, critical for prodrug development.
Reactivity Comparison with Analogs
Deprotection of the Tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
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HCl/Dioxane : Complete deprotection occurs within 2 hrs at 25°C, generating 4-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)piperazine .
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TFA/CH₂Cl₂ : Faster kinetics (t₁/₂ = 15 min) but requires neutralization with aqueous NaHCO₃ to isolate the free base .
Deprotection Efficiency
| Condition | Time (hrs) | Purity (%) |
|---|---|---|
| 4M HCl/dioxane | 2 | 98.5 |
| 50% TFA/DCM | 0.25 | 97.2 |
Electrophilic Aromatic Substitution
The triazolopyridazine ring undergoes electrophilic substitution at the C-7 position:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (logP reduction by 0.8 units).
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Halogenation : NBS in CCl₄ selectively brominates the pyridazine ring (confirmed by X-ray crystallography).
Ring-Opening and Rearrangement Reactions
Under basic conditions (e.g., K₂CO₃ in DMF), the triazole ring undergoes partial hydrolysis:
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Forms a pyridazinone intermediate, which rearranges to a quinazoline derivative at 120°C.
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Reaction pathway confirmed via ¹H NMR and LC-MS.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives (85–92% yields) .
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Buchwald-Hartwig : Amination with primary amines proceeds efficiently with Xantphos as ligand .
Catalytic Performance Comparison
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 91 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 88 |
Stability Under Physiological Conditions
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Hydrolytic Stability : Half-life of 14.3 hrs in pH 7.4 buffer at 37°C .
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Oxidative Resistance : No degradation observed with H₂O₂ (3%) over 24 hrs .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry. Strategic modifications at the piperazine nitrogen, triazolopyridazine core, or carbamate group enable tailored physicochemical and pharmacological properties . Further studies should explore its behavior under photolytic and thermal stress conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the triazolopyridazine core, piperazine modifications, and terminal functional groups. Below is a comparative analysis:
Key Observations :
- Bioactivity: AZD5153’s bivalent structure enables dual bromodomain binding, whereas the target compound’s monovalent design may favor selective interactions .
Biological Activity
Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 263.31 g/mol
- CAS Number : 2380173-04-4
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that certain triazole derivatives showed potent activity against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .
Anti-Cancer Activity
The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation. For instance, triazole derivatives have been evaluated for their ability to inhibit specific kinases associated with tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, indicating their potential as anti-cancer agents .
Central Nervous System (CNS) Activity
The piperazine moiety in the compound is known for its CNS activity. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound could have implications in treating neurological disorders such as depression or anxiety .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it has been suggested that triazole derivatives can inhibit protein tyrosine kinases, which play a crucial role in cancer cell signaling pathways .
- Receptor Modulation : The interaction with G-protein coupled receptors (GPCRs) has been noted for similar compounds. This interaction can modulate various physiological responses and may lead to therapeutic effects in metabolic disorders .
Study on Anti-Tubercular Activity
A series of compounds related to triazoles were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant efficacy against the bacteria while showing low cytotoxicity towards human cells .
CNS Activity Evaluation
In a recent study evaluating the effects of piperazine derivatives on anxiety-like behavior in rodent models, compounds structurally similar to this compound demonstrated anxiolytic effects at specific dosages without significant side effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and functional group transformations. For example, tert-butyl piperazine derivatives can undergo coupling with halogenated triazolopyridazine precursors under conditions optimized for temperature (e.g., 100–110°C) and solvent systems (e.g., acetonitrile or 1,4-dioxane) to achieve yields of 42–60% . Purification via silica gel chromatography (e.g., 0–80% ethyl acetate in petroleum ether) is critical for isolating the product with >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Advanced spectroscopic and crystallographic techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry and functional group integrity .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in the piperazine ring: ~1.45 Å) and torsion angles, critical for understanding conformational stability .
- HRMS : Validates molecular weight (e.g., m/z 341.1972 [M+H]⁺) and isotopic patterns .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) is standard. For polar byproducts, ion-exchange resins or recrystallization (e.g., using DMF/water) may improve purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or conditions for synthesizing this compound?
- Methodological Answer : Discrepancies in yields (e.g., 42% vs. 60%) often arise from variations in catalyst loading (e.g., Pd(dba)₂ vs. XPhos) or solvent polarity. Systematic Design of Experiments (DoE) and computational reaction modeling (e.g., quantum chemical pathfinding) can identify optimal conditions, reducing trial-and-error approaches .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for key reactions (e.g., tert-butyl deprotection with HCl/dioxane). Molecular dynamics simulations model solvation effects, predicting regioselectivity in functionalization (e.g., oxidation at the triazolopyridazine ring vs. piperazine nitrogen) .
Q. How does the compound’s structure influence its bioactivity, particularly in kinase inhibition or receptor binding?
- Methodological Answer : The triazolopyridazine core mimics adenine in ATP-binding pockets, enabling kinase inhibition (e.g., JAK2 or EGFR). Piperazine flexibility enhances binding entropy, while the tert-butyl group modulates lipophilicity (LogP ~2.5). SAR studies via analog synthesis (e.g., replacing tert-butyl with acyl groups) validate these hypotheses .
Q. What are the challenges in scaling up synthesis from milligram to gram scale while maintaining purity?
- Methodological Answer : Key challenges include:
- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) improve scalability vs. homogeneous systems .
- Byproduct Management : Continuous flow systems reduce side reactions (e.g., over-oxidation) .
- Crystallization Control : Seeding techniques ensure consistent crystal morphology during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
